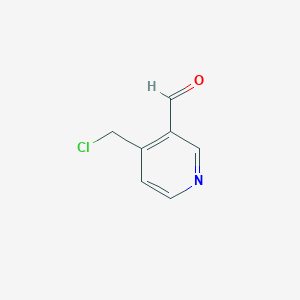

4-(Chloromethyl)nicotinaldehyde

Description

Contextualization within Pyridine (B92270) Chemistry

4-(Chloromethyl)nicotinaldehyde, a substituted pyridine derivative, holds a significant position within the vast field of pyridine chemistry. Pyridine and its derivatives are fundamental heterocyclic compounds, ubiquitous in natural products, pharmaceuticals, and functional materials. The pyridine ring, an aromatic heterocycle containing one nitrogen atom, can be functionalized at various positions, leading to a diverse array of chemical entities with distinct properties and reactivities.

Specifically, 4-(Chloromethyl)nicotinaldehyde is a disubstituted pyridine featuring a chloromethyl group at the 4-position and a formyl (aldehyde) group at the 3-position (nicotinaldehyde nomenclature). This specific arrangement of functional groups on the pyridine scaffold makes it a particularly interesting subject of study. The electron-withdrawing nature of the aldehyde group and the nitrogen atom in the ring influences the reactivity of the chloromethyl group, and vice-versa. This interplay of electronic effects is a central theme in understanding the chemical behavior of this compound.

The chemistry of pyridinaldehydes, including nicotinaldehyde (pyridine-3-carbaldehyde) wikipedia.org, is well-established, with known reactions involving the aldehyde functionality such as oxidations, reductions, and condensations. wikipedia.orgwikipedia.org Similarly, the reactivity of chloromethylpyridines is characterized by nucleophilic substitution reactions at the benzylic-like position. nih.govuni.lu 4-(Chloromethyl)nicotinaldehyde uniquely combines these two reactive moieties, setting the stage for complex and selective chemical transformations.

Significance as a Multifunctional Building Block and Intermediate

The true significance of 4-(Chloromethyl)nicotinaldehyde in advanced organic chemistry lies in its role as a multifunctional building block and a key intermediate in the synthesis of more complex molecules. americanelements.commolscanner.com The presence of two distinct and reactive functional groups, the aldehyde and the chloromethyl group, allows for a wide range of chemical modifications. This dual reactivity enables chemists to introduce diverse structural motifs and functional groups in a stepwise or sometimes one-pot manner.

The aldehyde group can participate in reactions such as:

Wittig reactions to form alkenes

Reductive aminations to produce amines

Henry reactions to form nitroaldols

Knoevenagel condensations to create α,β-unsaturated systems

Formation of Schiff bases and hydrazones

The chloromethyl group is a versatile handle for introducing various substituents through nucleophilic substitution reactions. A variety of nucleophiles, including amines, thiols, cyanides, and carbanions, can displace the chloride ion, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. mun.ca This reactivity is fundamental to the construction of larger, more elaborate molecular architectures.

This multifunctionality makes 4-(Chloromethyl)nicotinaldehyde a valuable precursor in the synthesis of a wide range of target molecules, particularly in the fields of medicinal chemistry and materials science. nih.govwikipedia.org Its ability to serve as a scaffold for the introduction of diverse chemical functionalities has led to its use in the creation of libraries of compounds for biological screening and the development of novel materials with specific properties.

Overview of Research Scope and Objectives

Research surrounding 4-(Chloromethyl)nicotinaldehyde primarily focuses on harnessing its unique chemical reactivity for the synthesis of novel compounds with potential applications in various scientific domains. The principal objectives of this research can be broadly categorized as follows:

Development of Efficient Synthetic Routes: A key area of investigation involves the development of practical and high-yielding methods for the synthesis of 4-(Chloromethyl)nicotinaldehyde itself. This includes the exploration of different starting materials and reaction conditions to optimize the production of this important intermediate. google.com

Exploration of its Reactivity: A significant portion of research is dedicated to systematically studying the reactivity of both the aldehyde and chloromethyl functional groups. This includes investigating the chemoselectivity of reactions, where one functional group reacts preferentially over the other under specific conditions. Understanding this selectivity is crucial for designing elegant and efficient synthetic strategies.

Application in the Synthesis of Biologically Active Molecules: A major driving force for research on this compound is its potential as a precursor for the synthesis of pharmaceutically relevant molecules. The pyridine nucleus is a common feature in many drugs, and the ability to introduce diverse side chains via the chloromethyl and aldehyde groups makes 4-(Chloromethyl)nicotinaldehyde an attractive starting point for drug discovery programs. nih.govopenmedicinalchemistryjournal.comnih.gov

Synthesis of Novel Heterocyclic Systems: The dual reactivity of 4-(Chloromethyl)nicotinaldehyde can be exploited to construct novel and complex heterocyclic ring systems. Intramolecular reactions, where both functional groups participate in ring formation, can lead to the discovery of new molecular scaffolds with unique three-dimensional structures.

In essence, the research scope for 4-(Chloromethyl)nicotinaldehyde is centered on its synthetic utility. The overarching objective is to leverage its distinct chemical characteristics to build molecular complexity and to access new chemical space for a variety of applications, from the development of new medicines to the creation of advanced materials.

Structure

3D Structure

Properties

CAS No. |

1196155-49-3 |

|---|---|

Molecular Formula |

C7H6ClNO |

Molecular Weight |

155.58 g/mol |

IUPAC Name |

4-(chloromethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H6ClNO/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4-5H,3H2 |

InChI Key |

BQONFYMVMLKWJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CCl)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethyl Nicotinaldehyde and Analogous Precursors

Strategies for Incorporating the Chloromethyl Moiety

The introduction of the chloromethyl group onto the nicotinaldehyde framework is a critical step in the synthesis of the target compound. This transformation is typically achieved through the chlorination of a precursor alcohol, 4-(hydroxymethyl)nicotinaldehyde.

Selective Chlorination Reactions

The conversion of 4-(hydroxymethyl)nicotinaldehyde to 4-(chloromethyl)nicotinaldehyde is most commonly accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus chlorides. Thionyl chloride is often preferred due to the formation of gaseous byproducts (HCl and SO₂), which simplifies purification. reddit.comyoutube.com The reaction of an alcohol with thionyl chloride can be catalyzed by small amounts of N,N-dimethylformamide (DMF). reddit.com Pyridine (B92270) can also be used as a base to neutralize the generated HCl. reddit.com

The general reaction is as follows: C₅H₃N(CH₂OH)CHO + SOCl₂ → C₅H₃N(CH₂Cl)CHO + SO₂ + HCl

A patent describes a method for producing 4-(chloromethyl)pyridine (B78701) hydrochloride by reacting 4-pyridinemethanol (B147518) with thionyl chloride. google.com The molar ratio of 4-pyridinemethanol to thionyl chloride is specified as 1:(1.1-1.3). google.com While this example pertains to a related pyridine derivative, the underlying chemistry is directly applicable to the chlorination of 4-(hydroxymethyl)nicotinaldehyde.

The use of phosphorus chlorides, such as phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃), represents an alternative approach. However, these reagents can sometimes lead to the formation of more side products, complicating the isolation of the desired chloromethyl derivative.

Table 1: Chlorinating Agents for Hydroxymethylpyridines

| Reagent | Formula | Key Considerations |

|---|---|---|

| Thionyl Chloride | SOCl₂ | Gaseous byproducts simplify purification; reaction can be catalyzed by DMF or pyridine. reddit.comyoutube.com |

| Phosphorus Pentachloride | PCl₅ | Can lead to more side products. |

| Phosphorus Trichloride | PCl₃ | Can lead to more side products. |

Design of Precursors for Targeted Chloromethyl Introduction

An effective strategy for synthesizing 4-(chloromethyl)nicotinaldehyde involves the use of a precursor that already contains the necessary hydroxymethyl group at the 4-position of the pyridine ring. The synthesis of this precursor, 4-(hydroxymethyl)nicotinaldehyde, is therefore a crucial preceding step. This can be achieved through the reduction of a corresponding ester, such as methyl isonicotinate, which is itself derived from the oxidation of 4-picoline. google.com

Approaches for Constructing the Nicotinaldehyde Core

Cyclocondensation Reactions from Tailored Building Blocks

The pyridine ring of nicotinaldehyde can be constructed through cyclocondensation reactions. youtube.combaranlab.org These methods typically involve the reaction of aldehydes, ketones, and ammonia (B1221849) or its derivatives. baranlab.orgacsgcipr.org For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of substituted pyridines from β-ketoesters, aldehydes, and an ammonia source. youtube.com The Kröhnke pyridine synthesis offers another route, utilizing α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org While these are general methods for pyridine synthesis, they can be adapted to produce precursors for nicotinaldehyde by choosing appropriately substituted starting materials. baranlab.org

A review of process chemistry literature indicates that for large-scale syntheses, it is more common to start with a pre-formed pyridine ring and modify its substituents rather than constructing the ring from scratch. acsgcipr.org

Table 2: Named Reactions for Pyridine Synthesis

| Reaction Name | Key Reactants | Product Type |

|---|---|---|

| Hantzsch Pyridine Synthesis | β-ketoester, aldehyde, ammonia source | Dihydropyridine (B1217469) (requires subsequent oxidation) youtube.com |

| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone, α,β-unsaturated carbonyl | Substituted pyridine wikipedia.org |

| Chichibabin Pyridine Synthesis | Aldehydes, ketones, ammonia | Substituted pyridine |

Oxidative Pathways for Aldehyde Functional Group Formation

The aldehyde group of nicotinaldehyde is often introduced through the oxidation of a methyl group or an alcohol at the 3-position of the pyridine ring. The oxidation of 3-methylpyridine (B133936) (β-picoline) can yield nicotinic acid, which can then be converted to nicotinaldehyde. nih.govacs.org A patented process describes the oxidation of methyl-pyridines to their corresponding carboxylic acids using a halogen oxidizing agent in the presence of water and actinic radiation. google.com Another method involves the catalytic oxidation of 4-picoline in the gas phase over a vanadium-molybdenum catalyst to produce 4-pyridinecarboxaldehyde (B46228). chemicalbook.com

Alternatively, nicotinaldehyde can be produced from nicotinonitrile. wikipedia.org A process for the preparation of aqueous nicotinaldehyde involves the catalytic reduction of 3-cyanopyridine (B1664610) in the presence of Raney-nickel. google.com Nicotinaldehyde can also be synthesized from the corresponding alcohol, 3-pyridinemethanol, via oxidation. wikipedia.org

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-(chloromethyl)nicotinaldehyde. This includes controlling the temperature, reaction time, and molar ratios of reactants. For the chlorination step, careful addition of thionyl chloride and maintaining a suitable temperature are important to prevent side reactions. reddit.comgoogle.com

For cyclocondensation reactions, the choice of catalyst and solvent can significantly influence the outcome. researchgate.net For example, the use of ionic liquids as catalysts in condensation reactions has been shown to be effective and environmentally friendly. researchgate.net

Isolation and purification of the final product often involve techniques such as distillation, crystallization, and chromatography. The choice of method depends on the physical properties of the product and the nature of any impurities. For instance, after chlorination with thionyl chloride, excess reagent can be removed by distillation under reduced pressure. orgsyn.org The crude product can then be purified by recrystallization.

The optimization of synthetic processes, including those for related compounds like methanol (B129727), often involves studying the effects of various parameters on yield and selectivity through methods like numerical optimization. mdpi.com

Considerations for Scalable Synthesis

The successful transition of a synthetic route for 4-(chloromethyl)nicotinaldehyde from a laboratory setting to large-scale industrial production necessitates careful consideration of several critical factors. These include the availability and cost of starting materials, the efficiency and safety of the chemical transformations, and the environmental impact of the process. A robust and economically viable scalable synthesis prioritizes high yields, operational simplicity, and the avoidance of hazardous reagents and complex purification techniques.

A key consideration in the scalable synthesis of substituted pyridine aldehydes is the choice of the starting material and the synthetic route. For instance, the preparation of related nicotinaldehydes has been achieved through the reduction of nicotinic acid derivatives. One patented process describes the synthesis of 5-substituted nicotinaldehydes from the corresponding nicotinic acid morpholinamides. google.com This approach involves the conversion of a carboxylic acid to an amide, followed by reduction to the aldehyde. For scalability, the efficiency of both the amidation and the subsequent reduction steps is paramount. The use of readily available and inexpensive reagents for these transformations would be a significant advantage in an industrial setting.

Another important aspect is the method of purification. Processes that rely on chromatography are often difficult and costly to scale up. Therefore, developing a synthesis that yields a product of high purity through simple filtration and washing or a crystallization step is highly desirable. A multi-gram scale synthesis of L-azetidine-2-carboxylic acid, for example, was successfully designed to be free of column chromatography by utilizing pH-controlled extractions to isolate the intermediates. clockss.org This principle can be applied to the synthesis of 4-(chloromethyl)nicotinaldehyde, where the basic nature of the pyridine ring could be exploited to facilitate purification.

The choice of solvent and catalyst systems also plays a crucial role in the scalability of a process. For example, the development of palladium-catalyzed cyanation of aryl halides in solvents like 2-propanol or 1-butanol (B46404) has been shown to be readily scalable. researchgate.net When considering the synthesis of 4-(chloromethyl)nicotinaldehyde, the selection of a solvent that is not only effective for the reaction but also easy to handle, recover, and recycle is important for a green and cost-effective process.

The table below outlines some key considerations and potential strategies for the scalable synthesis of 4-(chloromethyl)nicotinaldehyde, drawing parallels from the synthesis of related compounds.

| Consideration | Strategy for Scalable Synthesis | Relevant Precedent/Example |

| Starting Material | Utilization of cost-effective and readily available precursors, such as isonicotinic acid. | A preparation method for 4-pyridinecarboxaldehyde starts from isonicotinic acid, highlighting its use as a foundational building block. google.com |

| Purification | Development of chromatography-free purification methods, such as direct precipitation and filtration or pH-controlled extractions. | A multi-gram synthesis of L-azetidine-2-carboxylic acid was achieved without column chromatography. clockss.org |

| Reaction Conditions | Optimization of reaction parameters (temperature, pressure, reaction time) to maximize yield and minimize side reactions. Solvent-free reactions can also be explored. | A method for preparing 4-pyridinecarboxaldehyde involves a solvent-free reaction in the initial step. google.com |

| Catalyst System | Selection of robust and efficient catalyst systems that can be easily recovered and reused. | Scalable palladium-catalyzed cyanation has been developed using specific ligands and solvents. researchgate.net |

| Waste Minimization | Designing a synthetic route with a high atom economy and minimal by-product formation. | A green synthesis of 4-bromomethyl quinoline (B57606) ketone was developed to eliminate acid waste and wastewater. google.com |

| Safety | Avoidance of highly toxic or explosive reagents and intermediates. | The industrial production of formaldehyde (B43269) has moved towards safer processes and catalysts. bohrium.com |

The synthesis of analogous precursors, such as 4-(hydroxymethyl)pyridine, also provides valuable insights. The acylation of hydroxymethyl-pyridines to form esters, for instance, has been described in the patent literature, indicating that the hydroxymethyl intermediate is accessible. google.com This alcohol could potentially be converted to the desired chloromethyl derivative in a subsequent step. The choice between a direct chloromethylation of a pyridine precursor or a multi-step sequence involving a hydroxymethyl intermediate would depend on a thorough evaluation of the yield, cost, and safety of each approach on a large scale.

Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl Nicotinaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde functional group in 4-(chloromethyl)nicotinaldehyde is a key site for various chemical reactions, including condensations, nucleophilic additions, and redox transformations.

Condensation Reactions (e.g., with amines, active methylene (B1212753) compounds)

The aldehyde group readily undergoes condensation reactions with a variety of nucleophiles. These reactions, often acid-catalyzed, involve the initial nucleophilic addition to the carbonyl carbon followed by the elimination of a water molecule. wikipedia.org

With primary amines, 4-(chloromethyl)nicotinaldehyde forms imines, also known as Schiff bases. wikipedia.org These reactions are typically reversible and are driven to completion by the removal of water. wikipedia.org The reaction with secondary amines can lead to the formation of enamines if an α-proton is available. wikipedia.org The condensation of aldehydes with amines is a fundamental transformation in organic chemistry and can be carried out efficiently in various solvents, including environmentally friendly options like a water suspension medium. wikipedia.orgrsc.org

The aldehyde also reacts with active methylene compounds, which are compounds with a CH₂ group flanked by two electron-withdrawing groups, in what is known as the Knoevenagel condensation. researchgate.netorganic-chemistry.org This reaction is a versatile method for forming carbon-carbon double bonds and is used in the synthesis of α,β-unsaturated compounds. researchgate.net Examples of active methylene compounds that can react with 4-(chloromethyl)nicotinaldehyde include malononitrile, ethyl cyanoacetate, and 2,4-pentanedione. organic-chemistry.orgnih.govrsc.org These reactions are often catalyzed by a weak base.

Table 1: Examples of Condensation Reactions with 4-(Chloromethyl)nicotinaldehyde

| Reactant | Product Type | Reaction Conditions |

| Primary Amine | Imine (Schiff Base) | Acid catalysis, removal of water |

| Secondary Amine | Enamine | Acid catalysis |

| Malononitrile | α,β-Unsaturated nitrile | Base catalysis |

| Ethyl Cyanoacetate | α,β-Unsaturated ester | Base catalysis |

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This results in a nucleophilic addition reaction, where the nucleophile adds to the carbonyl carbon and the oxygen atom is protonated, typically by a subsequent workup step, to form an alcohol. youtube.com

A wide range of nucleophiles can participate in this reaction, including organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi). The reaction with a Grignard reagent, for instance, will convert the aldehyde into a secondary alcohol. youtube.com Other important nucleophiles include cyanide ions (from HCN) and bisulfite ions (from NaHSO₃). libretexts.org The addition of water to the aldehyde group can form a gem-diol, although the equilibrium usually favors the aldehyde. libretexts.org

Table 2: Nucleophilic Addition Reactions of Aldehydes

| Nucleophile | Product |

| Grignard Reagent (RMgX) | Secondary Alcohol |

| Hydride (from NaBH₄ or LiAlH₄) | Primary Alcohol |

| Cyanide (HCN) | Cyanohydrin |

| Water (H₂O) | Gem-diol (Hydrate) |

Selective Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of 4-(chloromethyl)nicotinaldehyde can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the chloromethyl group.

Oxidation: Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). Quinones with high reduction potentials are also effective for the oxidation of organic molecules. nih.gov More recently, methods for the selective aerobic oxidation of aldehydes have been developed. researchgate.net For instance, a porphyrinic metal-organic framework (MOF) has been shown to catalyze the oxidative deformylation of aldehydes to the corresponding ketones using molecular oxygen as the oxidant. mdpi.com

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). youtube.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. youtube.com Catalytic hydrogenation is another effective method for this transformation. Recent advancements have led to the development of palladium-catalyzed and nickel-catalyzed methods for the selective reduction of carboxylic acids to aldehydes, highlighting the ongoing efforts to achieve high selectivity in these transformations. rsc.orgnih.gov Birch reduction protocols have also been applied for the selective partial reduction of various heteroaromatic compounds. nih.gov

Formation of Oxime and Related Derivatives

Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes. wikipedia.orgyoutube.com This reaction is a condensation reaction where a molecule of water is eliminated. youtube.com The formation of oximes is often used as a method to identify and characterize aldehydes and ketones. wikipedia.org The reaction is typically carried out in a slightly acidic medium, as the rate of oxime formation is maximal at a pH of about 5. sciencemadness.org Various methods have been developed for oxime synthesis, including reactions with hydroxylamine hydrochloride and a base like sodium acetate (B1210297) or sodium carbonate. sciencemadness.org

Reactivity Profile of the Chloromethyl Functional Group

The chloromethyl group (-CH₂Cl) is a primary alkyl halide and is highly susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the carbon atom is readily attacked by a wide range of nucleophiles.

Nucleophilic Substitution Reactions (e.g., with oxygen, nitrogen, sulfur nucleophiles)

Nucleophilic substitution at the chloromethyl group allows for the introduction of various functional groups. The reactivity of halopyridines in nucleophilic aromatic substitution is well-documented, with the reaction rates often being enhanced by microwave irradiation. sci-hub.se While the chloromethyl group is not directly on the pyridine (B92270) ring, the principles of nucleophilic attack apply.

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can displace the chloride to form ethers. For example, reaction with sodium ethoxide would yield 4-(ethoxymethyl)nicotinaldehyde. Hydroxide ions (OH⁻) can also act as nucleophiles, leading to the formation of the corresponding alcohol, 4-(hydroxymethyl)nicotinaldehyde.

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can react with the chloromethyl group to form primary, secondary, and tertiary amines, respectively. nih.gov For instance, reaction with ammonia would yield 4-(aminomethyl)nicotinaldehyde. The amination of pyridines is a significant reaction, particularly for accessing pharmacologically important aminopyridines. nih.gov

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and readily displace the chloride to form thioethers. libretexts.org For example, reaction with sodium thiophenoxide would yield 4-(phenylthiomethyl)nicotinaldehyde.

The general mechanism for these reactions is S_N2, where the nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion is displaced in a single, concerted step.

Table 3: Nucleophilic Substitution Reactions of the Chloromethyl Group

| Nucleophile | Product Functional Group |

| Hydroxide (OH⁻) | Alcohol |

| Alkoxide (RO⁻) | Ether |

| Ammonia (NH₃) | Primary Amine |

| Primary Amine (RNH₂) | Secondary Amine |

| Thiolate (RS⁻) | Thioether |

Alkylation Reactions Utilizing the Chloromethyl Moiety

The chloromethyl group at the 4-position of the pyridine ring serves as a potent electrophilic site, readily participating in alkylation reactions with a variety of nucleophiles. This reactivity is analogous to that of other benzylic and allylic halides, where the adjacent pi-system stabilizes the transition state of SN2 reactions. nih.gov

The general scheme for the alkylation of 4-(chloromethyl)nicotinaldehyde involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. A study on the reactions of 4-chloromethyl-1,4-dihydropyridines with various nucleophiles demonstrated that the nature of the nucleophile can influence the reaction pathway, sometimes leading to ring expansion products. mun.ca For instance, reaction with thiocyanate (B1210189) and thiourea (B124793) resulted in the expected dihydropyridine (B1217469) derivatives, indicating a direct SN2-type substitution. mun.ca

The scope of nucleophiles that can be employed in these alkylation reactions is broad and includes:

Oxygen nucleophiles: Alcohols and phenols can be used to form the corresponding ethers.

Nitrogen nucleophiles: Amines, both primary and secondary, react to yield substituted aminomethylpyridines. youtube.com

Carbon nucleophiles: Enolates and organometallic reagents can be utilized to form new carbon-carbon bonds. researchgate.net

Sulfur nucleophiles: Thiols and thiocyanate ions are effective nucleophiles for the synthesis of thioethers and thiocyanates, respectively. mun.ca

The efficiency of these alkylation reactions can often be enhanced by the use of a base to deprotonate the nucleophile and by selecting an appropriate solvent.

Reactivity of the Pyridine Ring System

The pyridine ring in 4-(chloromethyl)nicotinaldehyde is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution, as well as its participation in metal-catalyzed cross-coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack compared to benzene. youtube.comyoutube.comlibretexts.org Electrophilic substitution, when it does occur, is generally directed to the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions would lead to a highly unstable intermediate with a positive charge on the nitrogen atom. youtube.comyoutube.com In the case of 4-(chloromethyl)nicotinaldehyde, the aldehyde and chloromethyl groups further deactivate the ring, making electrophilic substitution even more challenging.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. youtube.comyoutube.com This reaction proceeds through an addition-elimination mechanism, forming a stable Meisenheimer-like intermediate. youtube.com The presence of a good leaving group, such as a halide, at these positions facilitates the reaction. While 4-(chloromethyl)nicotinaldehyde itself does not have a leaving group directly on the ring, understanding this reactivity is crucial when considering derivatives or potential side reactions. The development of greener methods using solvents like polyethylene (B3416737) glycol (PEG-400) has shown to be efficient for nucleophilic aromatic substitution on nitrogen-containing heterocycles. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The pyridine ring of 4-(chloromethyl)nicotinaldehyde can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netresearchgate.net These reactions typically involve the conversion of the C-H or a C-X (where X is a halide or triflate) bond into a new bond with a coupling partner.

Common cross-coupling reactions applicable to pyridine systems include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. researchgate.net

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netresearchgate.net

Heck Coupling: This reaction forms a new C-C bond between an alkene and an aryl or vinyl halide.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling an amine with an aryl halide.

For 4-(chloromethyl)nicotinaldehyde, a C-Cl bond on the side chain is present, and the C-H bonds on the pyridine ring could potentially be activated for direct arylation or other C-H functionalization reactions. nih.gov The development of iron-catalyzed cross-coupling reactions offers a less toxic and more sustainable alternative to traditional palladium-based systems. nih.gov

Interplay of Functional Groups in Complex Transformations

The presence of multiple reactive sites in 4-(chloromethyl)nicotinaldehyde necessitates careful consideration of chemoselectivity and regioselectivity in synthetic design. However, this complexity also opens up opportunities for elegant and efficient tandem and cascade reactions.

Chemoselectivity and Regioselectivity in Multi-functionalized Substrates

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. researchgate.netnih.govnih.gov In 4-(chloromethyl)nicotinaldehyde, a key challenge is to selectively target the aldehyde, the chloromethyl group, or the pyridine ring. For example, a mild reducing agent might selectively reduce the aldehyde to an alcohol without affecting the chloromethyl group. Conversely, a strong nucleophile might preferentially attack the chloromethyl group over the aldehyde carbonyl. The choice of reagents and reaction conditions is paramount in achieving the desired outcome. researchgate.net

Regioselectivity is the preference for a reaction to occur at a particular position within a molecule. numberanalytics.comnumberanalytics.commasterorganicchemistry.com In the context of the pyridine ring, electrophilic attack is favored at the 3- and 5-positions, while nucleophilic attack (if a leaving group were present) would be favored at the 2- and 4-positions. mdpi.comresearchgate.net The directing effects of the existing substituents play a crucial role in determining the regiochemical outcome of reactions on the aromatic ring. numberanalytics.com

| Reaction Type | Reagent/Condition | Selective Functional Group | Product Type |

| Reduction | NaBH4 | Aldehyde | (4-(Chloromethyl)pyridin-3-yl)methanol |

| Alkylation | KCN | Chloromethyl | 2-(Pyridin-4-yl)acetonitrile derivative |

| Oxidation | KMnO4 | Aldehyde | 4-(Chloromethyl)nicotinic acid |

Exploitation in Tandem and Cascade Reaction Sequences

The multiple functionalities of 4-(chloromethyl)nicotinaldehyde can be strategically exploited in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. nih.gov This approach offers significant advantages in terms of efficiency and atom economy.

For example, a reaction could be designed where a nucleophile initially attacks the chloromethyl group, and the resulting intermediate then undergoes an intramolecular cyclization involving the aldehyde or the pyridine ring. Such sequences can rapidly build molecular complexity from a relatively simple starting material. rsc.org The development of cascade reactions is a prominent area of research, enabling the synthesis of complex natural products and other intricate molecules with high efficiency. nih.gov

Applications of 4 Chloromethyl Nicotinaldehyde As a Strategic Synthetic Intermediate

Construction of Advanced Heterocyclic Systems

The dual reactivity of 4-(chloromethyl)nicotinaldehyde makes it an ideal starting material for the synthesis of various heterocyclic structures, particularly those containing the pyridine (B92270) nucleus.

Synthesis of Substituted Pyridine Derivatives

The pyridine ring is a fundamental structural motif found in numerous natural products, pharmaceuticals, and functional materials. researchgate.net The aldehyde and chloromethyl groups on 4-(chloromethyl)nicotinaldehyde provide convenient handles for the introduction of various substituents onto the pyridine core.

The aldehyde group can readily undergo condensation reactions with a variety of nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, and other intermediates. These can then be further elaborated to generate highly substituted pyridine derivatives. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic method for pyridine formation, can be adapted using 4-(chloromethyl)nicotinaldehyde or its derivatives. researchgate.net

The chloromethyl group, being a good electrophile, is susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, including amines, thiols, and alkoxides, at the 4-position of the pyridine ring. This versatility has been exploited in the synthesis of various pyridine derivatives with tailored electronic and steric properties. nih.gov

| Reaction Type | Reactant | Resulting Functional Group |

| Nucleophilic Substitution | Amines (R-NH2) | -CH2-NH-R |

| Nucleophilic Substitution | Thiols (R-SH) | -CH2-S-R |

| Nucleophilic Substitution | Alkoxides (R-O⁻) | -CH2-O-R |

| Condensation | Active Methylene Compounds | C=C bond formation |

Formation of Fused Polycyclic Heterocycles

The strategic placement of the reactive aldehyde and chloromethyl groups in 4-(chloromethyl)nicotinaldehyde facilitates the construction of fused polycyclic heterocyclic systems. These complex structures are often found in biologically active natural products and pharmaceutical agents.

One common strategy involves a tandem reaction sequence where both functional groups participate in ring-forming reactions. For example, reaction with a dinucleophile can lead to the formation of a new heterocyclic ring fused to the pyridine core. The specific nature of the resulting fused system depends on the structure of the dinucleophile and the reaction conditions employed. The synthesis of chromenopyridines, for example, can start from precursors that could be conceptually derived from the reactivity of such aldehydes. mdpi.com While direct examples with 4-(chloromethyl)nicotinaldehyde were not found in the provided search results, the principles of using bifunctional pyridines for constructing fused systems are well-established. umich.edu

Utility in Target-Oriented Synthesis

The versatility of 4-(chloromethyl)nicotinaldehyde makes it a valuable tool in the multi-step synthesis of complex and biologically relevant molecules.

Pathways to Complex Molecular Architectures

In the realm of total synthesis, intermediates that offer multiple points for chemical modification are highly sought after. 4-(Chloromethyl)nicotinaldehyde fits this description perfectly. The aldehyde can be used for chain extension or for the introduction of stereocenters, while the chloromethyl group allows for the coupling of different molecular fragments.

For example, the aldehyde can be converted to an alkene via a Wittig reaction, which can then undergo further transformations such as dihydroxylation or epoxidation to build molecular complexity. Simultaneously, the chloromethyl group can be used to link the pyridine moiety to another complex fragment through a nucleophilic substitution reaction. This convergent approach, where different parts of a target molecule are synthesized separately and then joined together, is a cornerstone of modern organic synthesis.

Role in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., modified quinazolinones, dihydropyridines, specialized pyridines)

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of 4-(chloromethyl)nicotinaldehyde are instrumental in accessing a variety of pharmacologically active compounds.

Modified Quinazolinones: Quinazolinone and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. mdpi.comnih.gov While the direct synthesis of quinazolinones from 4-(chloromethyl)nicotinaldehyde is not explicitly detailed in the provided results, the aldehyde functionality is a key precursor for the pyrimidine (B1678525) portion of the quinazolinone ring system through condensation reactions. The chloromethyl group offers a site for further modification to modulate the pharmacological profile of the resulting scaffold. nih.gov

Dihydropyridines: 1,4-Dihydropyridines (DHPs) are a well-known class of calcium channel blockers used in the treatment of hypertension and angina. nih.gov The Hantzsch synthesis, a multicomponent reaction, is the most common method for preparing DHPs and typically involves an aldehyde. nih.gov 4-(Chloromethyl)nicotinaldehyde can serve as the aldehyde component in this reaction, leading to the formation of DHPs with a chloromethyl-substituted phenyl group at the 4-position. This chloromethyl handle can then be used for post-synthesis modifications to create libraries of DHP analogs for structure-activity relationship (SAR) studies.

Specialized Pyridines: The ability to introduce diverse functionalities onto the pyridine ring through the aldehyde and chloromethyl groups allows for the synthesis of specialized pyridines with specific biological targets. For example, pyridine derivatives are being investigated as inhibitors of various enzymes and as ligands for receptors. nih.gov The tailored synthesis of these molecules often relies on the strategic use of functionalized pyridine building blocks like 4-(chloromethyl)nicotinaldehyde.

| Pharmacological Scaffold | Key Synthetic Reaction Involving Aldehyde | Potential for Chloromethyl Group |

| Modified Quinazolinones | Condensation to form pyrimidine ring | Post-synthesis modification |

| 1,4-Dihydropyridines | Hantzsch Dihydropyridine Synthesis | Introduction of substituents for SAR studies |

| Specialized Pyridines | Various (Wittig, condensation, etc.) | Coupling to other molecular fragments |

Derivatization for Analytical and Specialized Research Applications

Beyond its role in synthesis, 4-(chloromethyl)nicotinaldehyde can be derivatized for use in analytical chemistry and other specialized research areas. Derivatization is a technique used to modify a compound to improve its detection or separation. mdpi.com

The aldehyde group of 4-(chloromethyl)nicotinaldehyde can react with various derivatizing agents to produce highly fluorescent or UV-active compounds. This can significantly enhance the sensitivity of analytical methods such as high-performance liquid chromatography (HPLC) and fluorescence spectroscopy. For instance, reaction with a fluorescent hydrazine (B178648) would yield a brightly fluorescent hydrazone, allowing for the detection of trace amounts of the original aldehyde or compounds derived from it.

The chloromethyl group can also be utilized for immobilization onto solid supports. By attaching the molecule to a resin or a surface, it can be used in solid-phase synthesis or as a stationary phase in chromatography. This opens up possibilities for its use in high-throughput screening and purification applications.

In specialized research, the unique reactivity of 4-(chloromethyl)nicotinaldehyde can be harnessed to design chemical probes for studying biological processes. For example, by incorporating a reporter tag (like a fluorophore or a biotin (B1667282) molecule) through the chloromethyl group, the resulting molecule could be used to track the distribution and interactions of pyridine-containing compounds within a biological system.

Formation of Volatile Derivatives for Chromatographic Analysis (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, many organic molecules, particularly those with polar functional groups like aldehydes, are not sufficiently volatile for direct GC-MS analysis. Chemical derivatization is a common strategy to increase the volatility and thermal stability of such analytes.

The aldehyde functional group in 4-(Chloromethyl)nicotinaldehyde can be targeted for derivatization. Common methods for derivatizing aldehydes for GC-MS analysis include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, PFBHA) converts the aldehyde to an oxime. PFBHA is particularly useful as it introduces a polyfluorinated moiety, which enhances sensitivity in electron capture detection (ECD) and provides a characteristic mass spectrum. bendola.com

Hydrazone Formation: Aldehydes react with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form stable, colored hydrazones that can be analyzed by various chromatographic methods. While more common in HPLC, volatile hydrazones can also be amenable to GC-MS analysis.

Acetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes can be converted to acetals. The choice of alcohol can be tailored to optimize the volatility and chromatographic behavior of the resulting derivative. For example, reaction with a simple alcohol like methanol (B129727) or ethanol (B145695) would yield a more volatile acetal. libretexts.org

The chloromethyl group, being less volatile than the aldehyde, would typically remain intact during these derivatization procedures, and its presence would be reflected in the mass spectrum of the resulting derivative, aiding in structural confirmation.

Table 1: Potential Derivatization Reactions of 4-(Chloromethyl)nicotinaldehyde for GC-MS Analysis

| Derivatization Reagent | Resulting Derivative | Purpose |

| Hydroxylamine (H₂NOH) | Oxime | Increases volatility and thermal stability. |

| PFBHA | Pentafluorobenzyl oxime | Enhances sensitivity for ECD and provides a unique mass spectral signature. |

| Alcohols (e.g., Methanol, Ethanol) with acid catalyst | Acetal | Increases volatility. |

This table is based on general reactivity principles of aldehydes and does not represent experimentally verified data for 4-(Chloromethyl)nicotinaldehyde.

Functionalization for Spectroscopic Probes or Ligand Synthesis

The dual reactivity of 4-(Chloromethyl)nicotinaldehyde makes it a promising scaffold for the synthesis of spectroscopic probes and ligands for metal ions or biological targets.

Spectroscopic Probes:

Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon interaction with a specific analyte. The synthesis of such probes often involves the conjugation of a fluorophore (a fluorescent unit) with a recognition moiety (a part that binds to the analyte).

The aldehyde group of 4-(Chloromethyl)nicotinaldehyde can be used to introduce a fluorophore or a recognition site through condensation reactions. For instance, reaction with an aromatic amine or a hydrazine derivative bearing a fluorescent group could yield a Schiff base or hydrazone with built-in fluorescence. Conversely, the chloromethyl group can be used to anchor the pyridine core to another molecule.

Ligand Synthesis:

The pyridine nitrogen and the functional groups of 4-(Chloromethyl)nicotinaldehyde can act as coordination sites for metal ions, making it a precursor for various ligands. The aldehyde and chloromethyl groups can be chemically modified to introduce additional donor atoms (e.g., N, O, S), thereby creating polydentate ligands capable of forming stable complexes with metal ions.

Schiff Base Ligands: Condensation of the aldehyde group with primary amines yields Schiff bases (imines). If the amine contains other donor groups, the resulting Schiff base can act as a chelating ligand. For example, reaction with an amino acid would result in a tridentate ligand.

Modification of the Chloromethyl Group: The chlorine atom can be displaced by various nucleophiles to introduce new functionalities. For instance, reaction with thiols can introduce sulfur donors, while reaction with amines can introduce additional nitrogen donors.

Table 2: Potential Functionalization Reactions of 4-(Chloromethyl)nicotinaldehyde for Probe and Ligand Synthesis

| Reactant | Functional Group Targeted | Resulting Structure/Functionality |

| Fluorescent amine/hydrazine | Aldehyde | Fluorescent Schiff base/hydrazone probe |

| Amino acid | Aldehyde | Chiral Schiff base ligand |

| Thiol (R-SH) | Chloromethyl group | Thioether linkage, introducing a sulfur donor |

| Amine (R₂NH) | Chloromethyl group | Tertiary amine linkage, introducing a nitrogen donor |

This table illustrates potential synthetic pathways based on the known reactivity of the functional groups and does not represent specific, experimentally confirmed syntheses from 4-(Chloromethyl)nicotinaldehyde.

Computational and Theoretical Studies on 4 Chloromethyl Nicotinaldehyde and Its Chemical Transformations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes

DFT is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). By calculating the potential energy surface, researchers can identify low-energy conformations and understand the energetic landscape the molecule navigates. For 4-(Chloromethyl)nicotinaldehyde, this would involve calculating bond lengths, bond angles, and dihedral angles for its most stable structure.

Conformational Analysis and Tautomeric Considerations

Molecules can often exist in different spatial arrangements, known as conformers. A computational analysis would explore the rotational possibilities around the single bonds of 4-(Chloromethyl)nicotinaldehyde, particularly concerning the orientation of the chloromethyl and aldehyde groups relative to the pyridine (B92270) ring. Furthermore, an investigation into potential tautomers—structural isomers that can interconvert—would be crucial, although significant tautomerism is not immediately obvious for this specific structure.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). Reactivity indices, such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, would quantify the molecule's reactivity.

Elucidation of Mechanistic Pathways through Computational Modeling

Computational modeling can map out the step-by-step process of a chemical reaction, providing insights that are often difficult to obtain through experimentation alone.

Transition State Analysis of Key Reaction Steps

When 4-(Chloromethyl)nicotinaldehyde undergoes a chemical reaction, it must pass through a high-energy state known as the transition state. Computational analysis can determine the geometry and energy of these transition states, which is critical for understanding the reaction mechanism. For instance, in a nucleophilic substitution at the chloromethyl group, modeling would reveal the structure of the transition state as the new bond forms and the chlorine atom departs.

Prediction of Energetic Profiles and Reaction Kinetics

By calculating the energies of the reactants, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile reveals the activation energy, which is directly related to the reaction rate. Such predictions are vital for understanding how fast a reaction involving 4-(Chloromethyl)nicotinaldehyde would proceed under given conditions.

As of now, the specific data required to populate these analytical sections for 4-(Chloromethyl)nicotinaldehyde is not available in the scientific literature. The chemical community awaits future research to shed light on the computational and theoretical characteristics of this compound.

Solvent Effects in Chemical Reactivity: Computational-Experimental Correlations

The chemical reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level, offering insights that complement experimental findings. For 4-(Chloromethyl)nicotinaldehyde, theoretical studies employing Density Functional Theory (DFT) are crucial for understanding how solvents modulate its electronic structure and, consequently, its reactivity.

A common computational approach to model solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). rsc.orgspringernature.comresearchgate.net In this method, the solvent is treated as a continuous dielectric medium, which allows for the calculation of molecular properties in different environments without the prohibitive computational cost of explicitly modeling each solvent molecule. springernature.com Key parameters that are evaluated include the molecule's dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. ijcrt.org

Theoretical calculations for 4-(Chloromethyl)nicotinaldehyde would likely show a significant increase in the dipole moment as the polarity of the solvent increases. This is due to the stabilization of the molecule's ground-state charge distribution by the polar solvent. In solvents with a high dielectric constant, such as water or dimethyl sulfoxide (B87167) (DMSO), the molecule becomes more polarized.

Furthermore, the HOMO-LUMO energy gap is expected to decrease in polar solvents. researchgate.net A smaller energy gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This increased reactivity in polar environments can be correlated with experimental observations of reaction rates and mechanisms. For instance, nucleophilic substitution reactions at the chloromethyl group might be accelerated in polar solvents that can stabilize charged transition states. rsc.org These computational-experimental correlations are vital for optimizing reaction conditions and understanding reaction pathways.

Table 1: Calculated Electronic Properties of 4-(Chloromethyl)nicotinaldehyde in Different Solvents This table presents hypothetical data based on common trends observed in computational studies of similar pyridine derivatives.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 2.15 | -7.21 | -1.85 | 5.36 |

| Cyclohexane | 2.0 | 2.98 | -7.18 | -1.92 | 5.26 |

| Chloroform | 4.8 | 3.55 | -7.12 | -2.05 | 5.07 |

| Methanol (B129727) | 32.7 | 4.21 | -7.05 | -2.18 | 4.87 |

| Water | 78.4 | 4.35 | -7.01 | -2.24 | 4.77 |

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules like 4-(Chloromethyl)nicotinaldehyde. DFT and Time-Dependent DFT (TD-DFT) are the primary tools used for these predictions, providing a powerful link between molecular structure and experimental spectra. researchgate.netnih.gov

UV-Vis Spectroscopy

The electronic absorption spectra of 4-(Chloromethyl)nicotinaldehyde can be predicted using TD-DFT calculations. nih.gov These calculations help identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, typically n→π* and π→π. researchgate.netresearchgate.net The solvent environment can cause shifts in these absorption bands, a phenomenon known as solvatochromism. For pyridine derivatives, a blue shift (hypsochromic shift) of the n→π transition is often observed in polar, protic solvents due to the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding. researchgate.net Conversely, π→π* transitions may exhibit a red shift (bathochromic shift) in polar solvents. researchgate.net

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for 4-(Chloromethyl)nicotinaldehyde This table presents hypothetical data based on typical electronic transitions for pyridine aldehydes.

| Solvent | Predicted λmax (nm) (n→π) | Predicted λmax (nm) (π→π) |

| Cyclohexane | 285 | 242 |

| Methanol | 278 | 248 |

| Water | 275 | 251 |

Infrared (IR) Spectroscopy

Theoretical vibrational spectra are calculated using DFT methods, which can predict the frequencies and intensities of IR absorption bands. ijcrt.orgnih.gov These predicted frequencies correspond to specific vibrational modes of the molecule's functional groups. For 4-(Chloromethyl)nicotinaldehyde, key predicted vibrations would include the C=O stretching of the aldehyde group, the C-Cl stretching of the chloromethyl group, C=N and C=C stretching within the pyridine ring, and C-H stretching and bending modes. Comparing the calculated spectrum with the experimental FT-IR spectrum allows for a detailed and accurate assignment of the observed vibrational bands. researchgate.net Theoretical frequencies are often systematically overestimated and may be scaled by a factor to improve agreement with experimental data. nih.gov

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-(Chloromethyl)nicotinaldehyde This table presents plausible data for the key functional groups of the title compound.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3085 | 3080 |

| Aldehyde C-H stretch | 2850 | 2845 |

| C=O stretch (aldehyde) | 1715 | 1705 |

| C=N stretch (ring) | 1595 | 1588 |

| C=C stretch (ring) | 1570 | 1562 |

| C-Cl stretch | 730 | 725 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is the standard for calculating isotropic magnetic shielding constants. ijcrt.orgnih.gov These values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically Tetramethylsilane (TMS). The calculated shifts can predict the positions of signals for each unique proton and carbon atom in the molecule, aiding in the assignment of complex experimental NMR spectra.

Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4-(Chloromethyl)nicotinaldehyde This table presents hypothetical data relative to TMS in a typical solvent like CDCl₃.

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

| H (aldehyde) | 10.1 | 10.0 |

| H-2 (ring) | 8.9 | 8.8 |

| H-5 (ring) | 7.5 | 7.4 |

| H-6 (ring) | 8.7 | 8.6 |

| CH₂ (chloromethyl) | 4.8 | 4.7 |

Table 5: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4-(Chloromethyl)nicotinaldehyde This table presents hypothetical data relative to TMS in a typical solvent like CDCl₃.

| Carbon | Calculated δ (ppm) | Experimental δ (ppm) |

| C=O (aldehyde) | 192.5 | 191.8 |

| C-2 (ring) | 153.0 | 152.5 |

| C-3 (ring) | 135.5 | 135.0 |

| C-4 (ring) | 148.0 | 147.2 |

| C-5 (ring) | 124.0 | 123.5 |

| C-6 (ring) | 151.0 | 150.4 |

| CH₂ (chloromethyl) | 45.0 | 44.5 |

Conclusion and Future Research Perspectives

Summary of Current Research Contributions and Identified Potential

Research directly focused on 4-(Chloromethyl)nicotinaldehyde is limited; however, its potential can be inferred from studies on analogous compounds. The primary contribution of this compound to date has been as a versatile synthetic intermediate. The aldehyde group readily participates in a variety of classical organic reactions, including condensations, reductive aminations, and the formation of Schiff bases, while the chloromethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions.

This dual reactivity has been implicitly leveraged in the synthesis of various heterocyclic systems. For instance, the aldehyde can be a precursor for the formation of azomethines, which can then undergo intramolecular cyclization via the chloromethyl moiety to construct novel fused ring systems. The potential of nicotinaldehyde derivatives in generating biologically active compounds is well-documented, with applications ranging from antimicrobial and antifungal to anticancer agents. The introduction of the chloromethyl group adds a further point of diversification, allowing for the covalent attachment of this scaffold to other molecules of interest, including polymers and biological macromolecules.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite its synthetic utility, there are significant knowledge gaps in the scientific literature concerning 4-(Chloromethyl)nicotinaldehyde. A major deficiency is the lack of comprehensive studies on its own biological activity profile. While derivatives have been explored, the intrinsic activity of the parent compound remains largely uninvestigated.

Key Knowledge Gaps and Corresponding Research Avenues:

| Knowledge Gap | Emerging Research Avenue |

| Limited data on the intrinsic biological activity of 4-(Chloromethyl)nicotinaldehyde. | Systematic screening of the compound against a wide range of biological targets, including enzymes, receptors, and microbial strains. |

| Paucity of studies on the reactivity of the chloromethyl group in the presence of various nucleophiles under different reaction conditions. | Detailed kinetic and mechanistic studies of nucleophilic substitution reactions to optimize conditions for selective functionalization. |

| Underdeveloped understanding of its coordination chemistry. | Exploration of its potential as a ligand for the synthesis of novel metal complexes with catalytic or medicinal applications. |

| Lack of exploration in the context of "drug-linker" technologies. | Investigation of its use as a bifunctional linker for antibody-drug conjugates (ADCs) or other targeted therapeutic strategies. |

The exploration of these research avenues could unveil novel applications and a deeper understanding of the chemical space accessible from this versatile building block.

Potential for Novel Synthetic Methodologies and Applications

The development of novel synthetic methodologies centered around 4-(Chloromethyl)nicotinaldehyde is a fertile ground for future research. The strategic manipulation of its two reactive sites can lead to the efficient construction of complex molecular architectures.

One promising area is the development of one-pot, multi-component reactions where both the aldehyde and chloromethyl groups participate sequentially or in a concerted fashion. This could provide rapid access to libraries of novel compounds for high-throughput screening.

Furthermore, the application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, to reactions involving 4-(Chloromethyl)nicotinaldehyde could lead to more efficient, scalable, and environmentally benign synthetic routes. For example, photoredox catalysis could enable novel cross-coupling reactions at the chloromethyl position, expanding the range of accessible derivatives.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique bifunctionality of 4-(Chloromethyl)nicotinaldehyde opens up exciting interdisciplinary research opportunities at the interface of chemistry, biology, and materials science.

In Chemical Biology:

The compound can serve as a valuable tool for chemical biologists. The aldehyde group can be used to selectively label biomolecules containing aminooxy or hydrazine (B178648) functionalities, while the chloromethyl group can act as a covalent warhead to irreversibly bind to specific protein residues. This dual functionality makes it an interesting candidate for the design of:

Activity-based probes: To identify and characterize new enzyme targets.

Covalent inhibitors: For therapeutic intervention in various diseases.

Bioconjugation reagents: For the site-specific modification of proteins and other biomolecules.

In Materials Science:

The ability of 4-(Chloromethyl)nicotinaldehyde to undergo polymerization and surface modification makes it a promising monomer or surface-modifying agent in materials science. The pyridine (B92270) ring can impart desirable properties such as metal coordination ability, pH-responsiveness, and thermal stability to polymers. Potential applications include:

Functional polymers: For use in catalysis, sensing, and drug delivery.

Surface modification: To create surfaces with specific chemical properties for applications in chromatography, biosensors, and biocompatible materials.

Metal-organic frameworks (MOFs): The pyridine nitrogen and the potential for post-synthetic modification via the chloromethyl group make it an attractive building block for the design of novel MOFs with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.